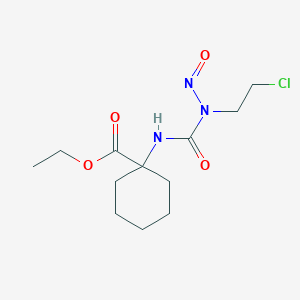

Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester, commonly known as CCNU, is a synthetic drug used in the treatment of cancer. CCNU belongs to the nitrosourea class of drugs and is used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is a potent alkylating agent that works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow.

Wirkmechanismus

CCNU works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow. CCNU is a potent alkylating agent that forms covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This cross-linking prevents the DNA from replicating, leading to cell death. CCNU is also known to induce apoptosis, or programmed cell death, in cancer cells.

Biochemische Und Physiologische Effekte

CCNU has both biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. CCNU has been shown to cause bone marrow suppression, leading to a decrease in white blood cells, red blood cells, and platelets. CCNU has also been shown to cause gastrointestinal toxicity, leading to nausea, vomiting, and diarrhea. In addition, CCNU has been shown to cause liver toxicity and pulmonary toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

CCNU has several advantages for lab experiments. It is a potent and selective anti-cancer agent that can be used to study the effects of DNA damage on cancer cells. CCNU is also relatively easy to synthesize and can be obtained in large quantities. However, CCNU has several limitations for lab experiments. It is a highly toxic substance that requires special handling and disposal procedures. CCNU is also known to be unstable in solution, which can affect its efficacy.

Zukünftige Richtungen

There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that are more stable in solution and have fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCNU. This information could be used to develop personalized treatment plans for cancer patients. Finally, there is a need for more research on the use of CCNU in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.

Synthesemethoden

CCNU is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with ethyl alcohol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.

Wissenschaftliche Forschungsanwendungen

CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is often used in combination with other chemotherapy drugs to enhance its effectiveness. CCNU has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.

Eigenschaften

CAS-Nummer |

13991-74-7 |

|---|---|

Produktname |

Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester |

Molekularformel |

C12H20ClN3O4 |

Molekulargewicht |

305.76 g/mol |

IUPAC-Name |

ethyl 1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H20ClN3O4/c1-2-20-10(17)12(6-4-3-5-7-12)14-11(18)16(15-19)9-8-13/h2-9H2,1H3,(H,14,18) |

InChI-Schlüssel |

FPIQZBQZKBKLEI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |

Kanonische SMILES |

CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |

Andere CAS-Nummern |

13991-74-7 |

Synonyme |

1-[3-(2-Chloroethyl)-3-nitrosoureido]cyclohexanecarboxylic acid ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)